
N-(5-benzoil-4-fenil-1,3-tiazol-2-il)furan-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C21H14N2O3S and its molecular weight is 374.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedades antioxidantes
Las tiazoles, incluido nuestro compuesto de interés, se han investigado por su potencial antioxidante. Los antioxidantes juegan un papel crucial en la neutralización de los radicales libres dañinos, que pueden causar estrés oxidativo y daño a las células. Al eliminar estos radicales, las tiazoles pueden contribuir a la salud general y la prevención de enfermedades .
Efectos analgésicos y antiinflamatorios
La investigación sugiere que los derivados de tiazol exhiben propiedades analgésicas y antiinflamatorias. Estos compuestos pueden modular las vías del dolor y reducir la inflamación, convirtiéndolos en posibles candidatos para el manejo del dolor y las afecciones inflamatorias .
Actividad antimicrobiana y antifúngica
Las tiazoles han demostrado efectos antimicrobianos y antifúngicos. Inhiben el crecimiento de bacterias y hongos, lo que los convierte en valiosos en el desarrollo de nuevos fármacos para enfermedades infecciosas. Nuestro compuesto podría explorarse más a fondo en este contexto .
Potencial antiviral
Si bien se necesitan más investigaciones, las tiazoles han mostrado promesas como agentes antivirales. Su mecanismo de acción puede implicar interferir con la replicación viral o la entrada a las células huésped. Investigar su eficacia contra virus específicos podría generar información valiosa .
Propiedades diuréticas
Ciertos derivados de tiazol exhiben efectos diuréticos, promoviendo la producción de orina y ayudando en el equilibrio de líquidos. Estos compuestos pueden encontrar aplicaciones en el manejo de afecciones como el edema y la hipertensión .
Actividad neuroprotectora
Las tiazoles se han explorado por su potencial neuroprotector. Pueden mejorar la supervivencia neuronal, reducir el estrés oxidativo y mitigar los procesos neurodegenerativos. Investigar su impacto en las enfermedades neurodegenerativas podría conducir a avances terapéuticos .
Mecanismo De Acción
Target of Action
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide is a compound that belongs to the group of azole heterocycles . These compounds have been found to have diverse biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Mode of Action
Thiazole derivatives, in general, are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular biological target of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide.
Biochemical Pathways
Given the broad range of biological activities associated with thiazole derivatives, it can be inferred that n-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide may affect multiple biochemical pathways . The specific pathways and their downstream effects would depend on the particular biological target of the compound.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide.
Result of Action
Given the broad range of biological activities associated with thiazole derivatives, it can be inferred that the compound may have various molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the action of the compound .
Propiedades
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O3S/c24-18(15-10-5-2-6-11-15)19-17(14-8-3-1-4-9-14)22-21(27-19)23-20(25)16-12-7-13-26-16/h1-13H,(H,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMNLKQUUGRBCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=CO3)C(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-1-ethyl-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2375485.png)

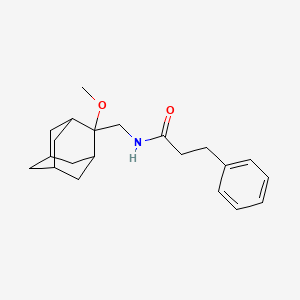
![1-(2,5-dimethylbenzyl)-3-(2,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2375490.png)
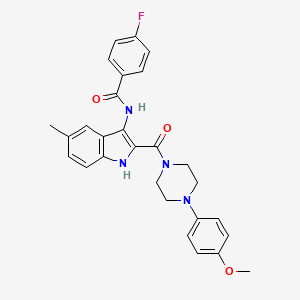
![Benzo[c][1,2,5]thiadiazol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone](/img/structure/B2375494.png)
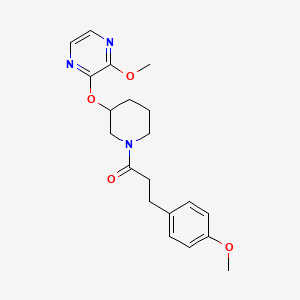
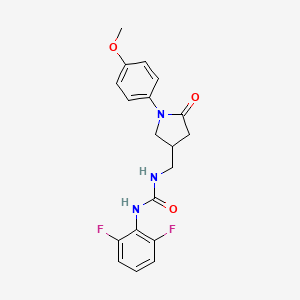
![N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2375499.png)
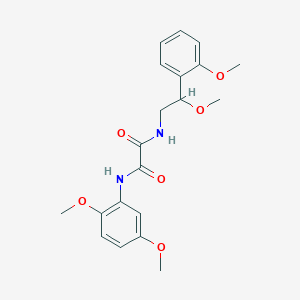
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2375501.png)
![(1R,2R)-N-[4-(4-Oxoazetidin-2-yl)oxyphenyl]-2-thiophen-3-ylcyclopropane-1-carboxamide](/img/structure/B2375502.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-[6-(2-methylpropane-2-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2375504.png)
![N-(2-fluorophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2375506.png)
